Condensation Reactions: A common synthetic route involves the condensation of substituted hydrazines with β-diketones or β-ketoesters. For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent yields (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine [].
Multi-Component Reactions: One-pot multi-component reactions offer efficient strategies for synthesizing pyrazole derivatives. A notable example involves reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with 5,5-dimethylcyclohexane-1,3-diones and 1H-pyrazole-5-carbaldehydes in a [BMIM]BF4 ionic liquid medium to synthesize phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones [].
Specific Modifications:
Formation of Heterocyclic Rings: The synthesis of fused heterocyclic systems incorporating the pyrazole moiety can be achieved through various cyclization reactions. For instance, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, where the pyrazole ring is fused to a piperidine ring [].
Molecular Structure Analysis
Crystallographic Studies: Single-crystal X-ray diffraction studies provide detailed insights into the three-dimensional structures of pyrazole derivatives. Analysis of bond lengths, bond angles, and torsion angles helps understand the molecule's conformation, planarity, and potential for intermolecular interactions like hydrogen bonding and π-π stacking. For example, in the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the pyrazole ring is almost coplanar with the pyridine ring, suggesting the possibility of conjugation between the two rings [].
Applications
Medicinal Chemistry:
Antitumor Agents: Pyrazole derivatives have shown promising anticancer activity. For example, phenyl-4-(1H-pyrazol-5-yl) conjugated 1H-pyrazolo[3,4-b]quinolin-5(4H)-ones demonstrated cytotoxicity against HeLa and DU145 cancer cells [].
Antibacterial Agents: Several pyrazole derivatives exhibit potent antibacterial activity against various bacterial strains [, ].
Kinase Inhibitors: Pyrazole-containing compounds have been explored as kinase inhibitors for treating various diseases, including cancer [, , ].
Materials Science:
Luminescent Materials: Copper(I) complexes incorporating 5-tert-butyl-3-(pyrimidine-2-yl)-1H-1,2,4-triazole as a ligand exhibited luminescence in the solid state []. This suggests their potential application in the development of light-emitting materials.
Related Compounds
Compound Description: This compound is a novel N-pyrazolyl imine synthesized via an ambient-temperature condensation reaction. The reaction involves 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent [, ].
Compound Description: This N-heterocyclic amine is synthesized through a one-pot, two-step solvent-free condensation/reduction reaction. The reaction utilizes 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde as starting materials [].
Compound Description: This compound features a 3-nitrophenyl group attached to the N1 position of the pyrazole ring []. Its crystal structure reveals the formation of sheets through N—H⋯N and N—H⋯O hydrogen bonds between molecules.
Compound Description: This group of compounds incorporates a 5-methyl-1,3-benzoxazol-2-yl moiety at the N1 position of the pyrazole ring []. These derivatives demonstrated notable antitumor and antibacterial activities in vitro.
Compound Description: This compound features a ferrocenyl group at the C3 position and a pyridin-2-yl group at the N1 position of the pyrazole ring []. Its crystal structure and supramolecular characteristics were analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis.
Compound Description: This Schiff base compound contains a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group connected to a phenol ring via an imine linkage [, ]. Its structure, infrared and UV-Vis data have been studied both experimentally and theoretically using DFT calculations.
Compound Description: This series of compounds consists of a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group linked to a chromene moiety via a urea bridge []. They are classified as novel p38 MAPK inhibitors.
Compound Description: These compounds comprise a series of N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides with various substituents on the benzyl ring [, ]. Their crystal structures reveal diverse hydrogen-bonding patterns, influencing their solid-state packing arrangements.
Compound Description: This compound features a complex structure with a 3-tert-butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl core linked to a pyridine-2-carboxamide moiety via a urea bridge and a fluorophenoxy spacer [, ]. It acts as a VEGFR kinase inhibitor and demonstrates potential for cancer treatment.
Compound Description: This compound consists of a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group connected to a quinolin-2(1H)-one moiety via an imine linkage []. The crystal structure reveals the formation of chains through π-stacking interactions between hydrogen-bonded dimers.
Compound Description: This compound is a product of a microwave-mediated reaction between 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde []. The structure shows the formation of sheets via π-π stacking interactions between hydrogen-bonded dimers.
Compound Description: This asymmetric ligand features a phenyl group at C3 and a pyridin-2-yl group at N1 of the pyrazole ring []. It exhibits crystallographic symmetry higher than its molecular symmetry and displays supercooling properties.
Compound Description: These compounds are synthesized via a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-diones, and 1H-pyrazole-5-carbaldehydes []. They exhibit cytotoxic potential against HeLa and DU145 cancer cells.
Compound Description: HANTP and its metal and nitrogen-rich salts are investigated as potential energetic materials []. They possess high densities, thermal stabilities, and positive heats of formation.
Compound Description: This compound is synthesized by cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride followed by N-methylation [].
Compound Description: This compound is the enantiomer of the racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, obtained by chiral separation []. It possesses the R configuration at the chiral center of the tetrahydrofuranyl group.
Compound Description: This compound is the N-methylated derivative of (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine [], possessing the R configuration at the tetrahydrofuranyl group's chiral center.
Compound Description: This compound consists of two pyrazole rings connected by a pyridinyl group. Each pyrazole ring bears a phenyl group at the N1 position and an amino group at the C5 position [].
Compound Description: This compound features a 3-tert-butyl-1H-pyrazol-5-yl group with an acetyl group at N1 and a 3-nitrobenzoate group attached to the amino group at C5 []. Intramolecular hydrogen bonds influence the molecule's conformation.
Compound Description: This compound features a 3-tert-butyl-1H-pyrazol-5-yl group with a N'-hydroxy-nitrobenzimidamide group attached to the nitrogen at the C5 position []. A method for its determination using reversed-phase HPLC has been developed.
Compound Description: This compound is an intermediate in the synthesis of PROTAC molecule PRO1, designed to target mTOR [, ]. It features a pyrazole[3,4-d]pyrimidine core with a tert-butyl 3-(2-ethoxy)propionate group at N1 and 2-aminobenzo[d]oxazol-5-yl and amino groups at C3 and C4, respectively.
Compound Description: This compound features a 1H-pyrazol-5-amine core substituted with a 4-fluorophenyl group at C4, a 4-nitrophenyl group at N1, and a pyridin-4-yl group at C3 []. The crystal structure reveals intermolecular hydrogen bonds influencing the packing arrangement.
Compound Description: This compound consists of a 1-methyl-1H-pyrazol-5-yl group linked to a piperidine ring, which is further functionalized with a tert-butyl carboxylate group []. The pyrazole and piperidine rings adopt a non-planar conformation.
Compound Description: This compound features a 1-methyl-1H-pyrazol-4-yl group linked to an isoquinoline ring, which also bears a 6-chloro-3-nitropyridin-2-yl substituent []. It exhibits inhibitory activity against specific kinases with a cysteine residue in their hinge region.
Compound Description: These compounds feature a 1H-pyrazol-4-yl group with nitro groups at C3 and C5, linked to a 1H-tetrazol-5-amine moiety []. These compounds and their salts are investigated as potential high-energy density materials (HEDMs) due to their high densities, thermal stabilities, and insensitivity to impact.
Compound Description: This compound contains a 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl group connected to a morpholine ring via an ethoxy linker []. It acts as a potent and selective σ(1) receptor antagonist and shows promising antinociceptive effects in preclinical models of pain.
Compound Description: These compounds feature a 4,5-dihydro-3-methyl-1H-pyrazol-5-imine core substituted with a benzo[d]thiazol-2-ylmethyl group at N1 and various aryl groups on the imine nitrogen []. Biological evaluation revealed that derivatives with chlorine substituents exhibited greater toxicity towards various bacteria.
Compound Description: These compounds comprise a 3-phenyl-1H-pyrazol-1-yl core with a 2-chloropyridin-4-yloxy group at C5 and a 2-(4-substituted phenyl)-N,N-dimethylethen-1-amine moiety at N1 []. They exhibit promising cytotoxic activity against the MCF7 breast cancer cell line.
Compound Description: This compound contains a 2,3-dihydro-1H-pyrazol-2-yl core with an ethyl acetate group at C2, a benzenesulfonyl group at N1, and an amino group at C5 []. The crystal structure demonstrates the influence of hydrogen bonding on the molecular conformation and packing arrangement.
Compound Description: This compound features a 3-tert-butyl-1H-pyrazol-1-yl group connected to a 1,3,5-triazine-2,4(1H,3H)-dione moiety via a diazenyl linker []. The crystal structure shows the formation of hydrogen-bonded chains involving water molecules and 1-methylpyrrolidin-2-one.
Compound Description: This complex compound contains two 3-tert-butyl-1H-pyrazol-1-yl groups linked to a central 1,4-dihydro-1,3,5-triazine ring via diazenyl bridges []. The sodium ion is coordinated by nitrogen atoms from the ligands and oxygen atoms from methanol and phenol molecules.
Compound Description: This compound features a 1-tert-butyl-3-(trifluoromethyl)-1H-pyrazol-5-yl group esterified with 4-chlorobenzoic acid []. The crystal structure highlights the non-planar conformation of the benzene and pyrazole rings.
Compound Description: These compounds contain a 3-methyl-1H-pyrazol-5(4H)-one or 3-methyl-1H-pyrazol-5-amine core linked to a 1H-imidazo(4,5-b)pyridin-2-yl moiety via a phenylthiomethyl bridge [].
Compound Description: These four compounds are synthesized and investigated as potential energetic materials []. They feature different arrangements of tetrazole and pyrimidine rings, highlighting the versatility of these heterocycles in energetic material design.
Compound Description: These copper(II) complexes incorporate a tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine ligand, coordinating to the copper center through the pyrazole nitrogen atoms []. These complexes show potent anticancer activity against various human cancer cell lines.
Compound Description: GDC-0994 is a potent and orally bioavailable inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) []. It features a 1-methyl-1H-pyrazol-5-yl group linked to a pyrimidin-4-yl ring, which is further connected to a substituted pyridin-2(1H)-one moiety.
Compound Description: This compound features a 5-tert-butyl-1H-pyrazol-3-yl group linked to a benzimidazole ring, which is further substituted with a 4-bromophenyl group and a methyl carboxylate group []. The crystal structure showcases the influence of hydrogen bonding on the molecular packing arrangement.
Compound Description: These compounds feature a pyrimidin-2-yl core substituted with a 3-phenyl-1H-pyrazol-4-yl group and various other substituents [, ]. They are reported as potential IGF-IR inhibitors with potential applications in treating proliferative diseases.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.